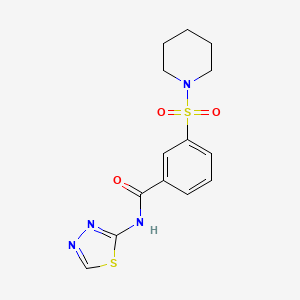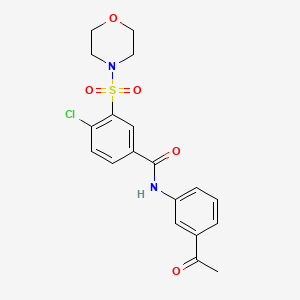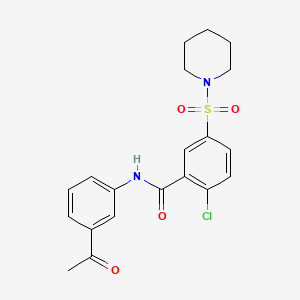![molecular formula C23H15N3O3S B3568534 N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3568534.png)
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Descripción general
Descripción
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide (FNTB) is a chemical compound that has been synthesized for its potential use in scientific research. It is a fluorescent probe that can be used to detect and measure the activity of certain enzymes in biological systems. In
Mecanismo De Acción
The mechanism of action of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its ability to act as a fluorescent probe. When N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is cleaved by a protease, it emits fluorescence, which can be detected and measured. The intensity of the fluorescence is proportional to the amount of protease activity. This allows researchers to study the kinetics of protease activity and to screen for potential protease inhibitors.
Biochemical and Physiological Effects
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide does not have any known biochemical or physiological effects on biological systems. It is a non-toxic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide in lab experiments is its high sensitivity and specificity for detecting protease activity. It is also a non-toxic compound that can be used in live cell imaging studies. However, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has some limitations, including its relatively high cost and the expertise required for its synthesis. Additionally, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide can only be used to detect protease activity and cannot be used to study other types of enzymes.
Direcciones Futuras
There are several future directions for research involving N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide. One potential area of research is the development of new protease inhibitors based on the structure of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide. Another area of research is the use of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide in live cell imaging studies to study the localization and activity of proteases in real-time. Additionally, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide could be used in the development of new diagnostic tools for diseases that involve abnormal protease activity, such as cancer. Overall, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has significant potential for advancing our understanding of protease activity and its role in biological systems.
Aplicaciones Científicas De Investigación
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been used in various scientific research applications, including the detection and measurement of enzyme activity. It is particularly useful in the study of proteases, which are enzymes that break down proteins. N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide can be used to detect the activity of proteases by measuring the fluorescence emitted when N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is cleaved by the protease. This allows researchers to study the kinetics of protease activity and to screen for potential protease inhibitors.
Propiedades
IUPAC Name |
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c27-22(14-5-8-18(9-6-14)26(28)29)25-23-24-21(13-30-23)16-7-10-20-17(12-16)11-15-3-1-2-4-19(15)20/h1-10,12-13H,11H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHUZHGXTGTBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3568452.png)
![N-{4-[(6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568460.png)
![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dipiperidine](/img/structure/B3568464.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2,4-dichloro-N-phenylbenzamide](/img/structure/B3568469.png)
![3-({[5-(anilinocarbonyl)-2,4-dichlorophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3568473.png)
![3-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3568478.png)

![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3568490.png)

![4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3568502.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3568525.png)
![4-chloro-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3568526.png)
![2-phenyl-N-(4-{5-[(phenylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B3568533.png)